Potency Differentiation: Micromolar vs. Nanomolar
In anti-HBV activity assays, HBV-IN-37 demonstrates an EC50 of 10 μM . In contrast, the structurally distinct HBV inhibitor HBV-IN-24 exhibits EC50 values of 0.6 nM for HBV DNA and HBsAg inhibition . This 16,667-fold difference in potency indicates that HBV-IN-37 operates in a distinctly lower affinity range, making it suitable for experiments requiring a less potent tool compound or for studying resistance mechanisms that may not manifest with high-potency inhibitors.
| Evidence Dimension | Anti-HBV potency (EC50) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | HBV-IN-24 (EC50 = 0.6 nM) |
| Quantified Difference | ~16,667-fold higher EC50 |
| Conditions | In vitro HBV inhibition assay (exact cell line not specified for HBV-IN-37; HBV-IN-24 data from HBV DNA inhibition assay) |
Why This Matters
Researchers needing a moderate-potency HBV inhibitor to avoid oversaturation in high-throughput screens or to study dose-response relationships in the micromolar range would prioritize HBV-IN-37.
- [1] TargetMol. HBV-IN-37. T77714. EC50 = 10 μM. View Source
